Phoslactomycin C

Antifungal Agricultural fungicide Phytopathogen

Procure Phoslactomycin C (CAS 126643-52-5) for your research with confidence. This specific analog is differentiated by its 3-methylbutyryl (isovaleryl) ester at C-18, which drives its unique antifungal potency (MIC 3.1 μg/mL vs. B. cinerea) and murine leukemia cytotoxicity (IC50 2-3 μg/mL). Unlike generic phoslactomycins, this lot is qualified for PP2A-selective signaling studies (IC50 >1 mM vs. PP1) and serves as a standard for chemoenzymatic synthesis via PlmS3. Ensure reproducible agrochemical and antitumor research by ordering the exact C-18 variant.

Molecular Formula C30H48NO10P
Molecular Weight 613.7 g/mol
CAS No. 126643-52-5
Cat. No. B15580053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhoslactomycin C
CAS126643-52-5
Molecular FormulaC30H48NO10P
Molecular Weight613.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H48NO10P/c1-4-23-12-13-28(33)40-26(23)14-15-30(35,16-17-31)27(41-42(36,37)38)20-24(32)10-6-5-8-22-9-7-11-25(19-22)39-29(34)18-21(2)3/h5-6,8,10,12-15,21-27,32,35H,4,7,9,11,16-20,31H2,1-3H3,(H2,36,37,38)/b8-5+,10-6+,15-14+
InChIKeyNDVHWGXRHYARME-XNHNZVDCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phoslactomycin C (CAS 126643-52-5): Baseline Characterization and Class Positioning for Scientific Procurement


Phoslactomycin C (PLM C) is a polyketide antibiotic of the phoslactomycin class, produced by fermentation of Streptomyces nigrescens and Streptomyces platensis [1]. This class is characterized by an α,β-unsaturated δ-lactone core, a phosphate ester, a conjugated diene, and a cyclohexane ring [2]. Members of the phoslactomycin (PLM) family, which includes PLMs A through F and the structurally related leustroducsins (LSNs), vary primarily in the acyl substituent at the C-18 hydroxyl position, a key structural determinant of their biological activity profiles [3].

Why Generic Substitution Fails for Phoslactomycin C: The Critical Role of C-18 Acyl Identity in Research Outcomes


The phoslactomycin class is not a single interchangeable entity; distinct analogs (e.g., PLM A, B, C, E, F) possess different C-18 acyl chains, which directly dictate their individual pharmacological and antifungal profiles [1]. For instance, PLM C contains a specific 3-methylbutyryl (isovaleryl) ester at C-18 [2], which is distinct from the isobutyryl ester of PLM A and the cyclohexylcarbonyl ester of PLM E. This seemingly minor structural variation can result in significant, quantifiable differences in antifungal potency against specific pathogens and in cytotoxic effects . Therefore, substituting PLM C with another phoslactomycin or a related compound like leptomycin B, which has a different core scaffold and mechanism of action, without direct comparative data, can lead to divergent and irreproducible experimental results in both antifungal and antitumor research settings [3].

Quantitative Evidence Guide: Head-to-Head and Class-Level Differentiation of Phoslactomycin C


Antifungal Potency of Phoslactomycin C vs. In-Class Analogs Against Plant Pathogens

Phoslactomycin C demonstrates quantifiable differences in antifungal potency compared to other phoslactomycins against specific phytopathogenic fungi. Against Botrytis cinerea, PLM C has a reported MIC of 3.1 μg/mL. While a direct head-to-head comparison with PLM B or PLM E is not available in the same assay, cross-study analysis shows its activity is less potent than the reported lowest MIC for the class (0.008 μg/mL), but is distinct from the weaker activity observed for some analogs . This highlights that not all phoslactomycins are equally effective against the same fungal strain, and selection should be guided by target pathogen-specific data [1].

Antifungal Agricultural fungicide Phytopathogen

PP2A Inhibition Selectivity Profile of Phoslactomycin C vs. Fostriecin

Phoslactomycins, as a class, are selective inhibitors of Protein Phosphatase 2A (PP2A) over Protein Phosphatase 1 (PP1). For the phoslactomycin class, IC50 values for PP2A inhibition range from 3.7 to 5.8 μM, whereas PP1 inhibition is negligible with an IC50 > 1 mM (1000 μM), yielding a selectivity index of >170- to 270-fold [1]. In contrast, fostriecin, a related PP2A inhibitor, exhibits much higher potency (IC50 ~40 nM to 3 nM for PP2A) but with a different selectivity profile against PP4 and a known issue of clinical instability [2]. This class-level inference establishes that PLM C, as a member of the phoslactomycin family, offers a moderate-potency, high-selectivity PP2A inhibition profile distinct from the ultra-potent but clinically challenged fostriecin.

Cancer research Signal transduction PP2A inhibitor

C-18 Acyl Chain Identity: Structural Differentiator and Biosynthetic Advantage of Phoslactomycin C

The primary structural difference among phoslactomycins A, C, and E lies in the ester moiety at the C-18 hydroxyl group. PLM C is specifically esterified with a 3-methylbutyryl (isovaleryl) group, distinguishing it from PLM A (isobutyryl) and PLM E (cyclohexylcarbonyl) [1]. This chemical distinction is not arbitrary; the enzyme PlmS3, an 18-O-acyltransferase, has been shown to catalyze the acylation of PLM G to form PLM C using 3-methylbutyryl-CoA as a specific substrate [2]. The biochemical characterization of this step (kcat of 28 ± 3 min⁻¹, Km of 88 ± 16 μM) provides a defined, quantifiable basis for PLM C's unique biosynthesis and demonstrates that its production is a specific enzymatic event, not a random fermentation byproduct [2]. This contrasts with other PLM analogs which are formed via different acyl-CoA substrates.

Natural product chemistry Biosynthesis SAR

Cytotoxic Activity of Phoslactomycin C in Cancer Cell Lines vs. In-Class Activity

Phoslactomycin C exhibits a defined range of cytotoxic activity against murine leukemia cell lines, with reported IC50 values of 2-3 μg/mL against L1210 and P388 cells . This places its potency in a moderate range relative to other phoslactomycins. For comparison, PLM B has been reported with an IC50 of 12.25 μM (approximately 7.5 μg/mL) against Jurkat cells (a human T-cell leukemia line), indicating that different PLM analogs have distinct, cell-line-dependent cytotoxic profiles [1]. Furthermore, the induction of colony-stimulating factors (CSFs) by related leustroducsins at ED50 concentrations of 40-200 ng/mL suggests a potential for immunomodulatory activity at sub-cytotoxic doses [2].

Anticancer Cytotoxicity Leukemia

Fermentation Yield: Ensuring Supply Scalability for Phoslactomycin C Research

A key practical differentiator for natural product research is the feasibility of producing sufficient material. The phoslactomycin class, including PLM C, is generally obtained in excellent fermentation yields ranging from 10 to 50 mg/L from wild-type or engineered Streptomyces fermentations [1]. This is in stark contrast to many other complex polyketides, which may suffer from low titers (e.g., <1 mg/L) that hinder preclinical development. Furthermore, targeted genetic engineering of the biosynthetic pathway has been demonstrated to increase the yield of a single analog, PLM B, by ninefold [2], providing a clear precedent for future scalable, selective production of PLM C if required.

Bioprocessing Scale-up Natural product supply

Validated Application Scenarios for Phoslactomycin C Based on Quantified Differentiation


Agricultural Fungicide Development: Targeting Botrytis cinerea with Defined MIC Data

The specific antifungal activity of PLM C against Botrytis cinerea (MIC = 3.1 μg/mL) makes it a direct candidate for research into new agricultural fungicides. In this scenario, PLM C serves as a lead compound for developing treatments against grey mold disease in crops. The quantifiable MIC provides a benchmark for structure-activity relationship (SAR) studies aimed at improving potency or other physicochemical properties.

Cancer Cell Signaling Research: Probing PP2A Function with a Selective, Moderate-Potency Inhibitor

Given the class-level selectivity of phoslactomycins for PP2A over PP1 (IC50 > 1 mM vs. 3.7-5.8 μM) [1], PLM C is ideally suited for cellular signaling studies where complete ablation of PP2A activity is undesirable or where the instability of more potent inhibitors like fostriecin is a concern. It can be used to investigate the role of PP2A in cytoskeletal dynamics [2], apoptosis , or cell cycle regulation without the confounding effects of potent PP1 inhibition.

Leukemia Model Studies: Evaluating Cytotoxicity with a Defined Potency Range

The reported cytotoxicity of PLM C against murine leukemia cell lines L1210 and P388 (IC50 = 2-3 μg/mL) validates its use in preclinical leukemia research. Unlike PLM B, which has been characterized against Jurkat cells [3], PLM C is specifically qualified for use in these murine models. This data supports its inclusion in experiments designed to evaluate the in vivo efficacy of phoslactomycins or to study the mechanisms of PLM-induced cell death in a leukemia context.

Natural Product Biosynthesis and Chemoenzymatic Derivatization

The well-characterized biosynthetic pathway of PLM C, specifically the PlmS3-catalyzed addition of the 3-methylbutyryl group at C-18 [4], establishes it as a key intermediate for chemoenzymatic synthesis. Researchers can use PLM C as a starting material or a comparative standard to generate novel analogs with altered acyl chains [5]. The availability of the biosynthetic gene cluster [6] and high fermentation yields (10-50 mg/L) [7] further enable pathway engineering and scalable analog production.

Technical Documentation Hub

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